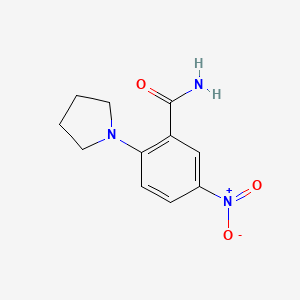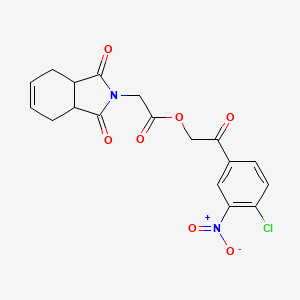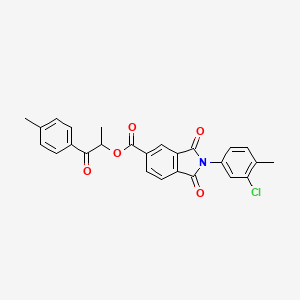![molecular formula C18H18N2O4 B3932878 (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932878.png)
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
描述
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as MNPA, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in research. MNPA is a member of the class of compounds known as phenylacetonitriles, which have been studied for their pharmacological properties.
作用机制
The mechanism of action of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper or zinc. This complex formation may induce conformational changes in the molecule, leading to the observed fluorescence.
Biochemical and Physiological Effects:
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been shown to have low toxicity and does not appear to have any significant effects on cell viability or proliferation. However, its effects on cellular processes such as metal ion transport and signaling are still being studied.
实验室实验的优点和局限性
One advantage of using (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the specific detection and measurement of these ions in biological samples. Additionally, (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is relatively easy to synthesize and purify, making it a cost-effective tool for research.
One limitation of using (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone is its relatively low fluorescence intensity compared to other fluorescent probes. This can make it difficult to detect in low concentrations or in complex biological samples. Additionally, the selectivity of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone for metal ions may limit its use in certain experiments where other molecules may also bind to the metal ions of interest.
未来方向
There are several potential future directions for research involving (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. One area of interest is the development of new fluorescent probes based on the structure of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone. These probes could have improved fluorescence intensity and selectivity for metal ions, making them more useful for studying metal ion transport and signaling.
Another potential direction for research is the application of (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Metal ion dysregulation has been implicated in these diseases, and (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone could be used to study the role of metal ions in disease progression.
Finally, (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone could also be used in the development of new therapeutic agents for diseases such as cancer. Metal ion transport and signaling play important roles in cancer cell growth and proliferation, and (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone could be used to identify new targets for drug development.
科学研究应用
(4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. (4-methoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for studying metal ion transport and signaling in cells.
属性
IUPAC Name |
(4-methoxyphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-15-7-4-13(5-8-15)18(21)14-6-9-16(17(12-14)20(22)23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCYIKLCBNXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)

![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
![N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B3932837.png)




![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)

![3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932890.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene](/img/structure/B3932891.png)